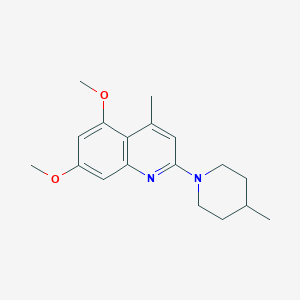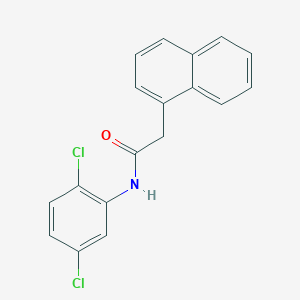![molecular formula C14H14ClNO2S B5837350 [(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid, also known as CEMQTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CEMQTA belongs to the family of quinoline derivatives and has been found to exhibit antimicrobial, anti-inflammatory, and anticancer properties.
科学研究应用
[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has been studied for its potential therapeutic applications in various fields of research. In microbiology, this compound has shown promising results as an antimicrobial agent against a range of bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. In addition, this compound has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo. In oncology, this compound has been shown to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
作用机制
The mechanism of action of [(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid is not fully understood, but it is believed to involve multiple pathways. In antimicrobial activity, this compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell death. In anti-inflammatory activity, this compound inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in the production of pro-inflammatory cytokines. In anticancer activity, this compound induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In microbiology, this compound has been shown to inhibit the growth and survival of bacterial and fungal strains by disrupting their cell membrane integrity and inhibiting their metabolic pathways. In immunology, this compound has been found to modulate the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the immune response. In oncology, this compound has been shown to induce cell death in cancer cells by activating apoptotic pathways and inhibiting cell proliferation.
实验室实验的优点和局限性
[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, anti-inflammatory effects, and anticancer properties. However, there are also limitations to its use, such as its potential toxicity and limited solubility in water. These factors must be considered when designing experiments and interpreting results.
未来方向
There are several future directions for research on [(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid. In microbiology, further studies are needed to determine the mechanism of action and efficacy of this compound against different bacterial and fungal strains. In immunology, more research is needed to investigate the effects of this compound on the immune system and its potential as an immunomodulatory agent. In oncology, further studies are needed to evaluate the anticancer properties of this compound in different cancer types and to determine the optimal dosage and administration route. Additionally, the potential for this compound to be used in combination with other drugs or therapies should be explored.
Conclusion:
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various fields of research. Its antimicrobial, anti-inflammatory, and anticancer properties make it a valuable tool for scientific investigation. Further research is needed to fully understand its mechanism of action and to evaluate its efficacy and safety in different applications.
合成方法
[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid can be synthesized using a multi-step process that involves the reaction of 8-chloro-3-ethyl-2-methylquinoline with thioacetic acid in the presence of a catalyst. The resulting product is purified using various techniques, including recrystallization and column chromatography. The purity and yield of the final product can be optimized by adjusting the reaction conditions and purification methods.
属性
IUPAC Name |
2-(8-chloro-3-ethyl-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-3-9-8(2)16-13-10(5-4-6-11(13)15)14(9)19-7-12(17)18/h4-6H,3,7H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIZPIJHPZZDKTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2C(=C1SCC(=O)O)C=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)


![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5837292.png)
![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)



![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5837358.png)